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Cat. No.: B10822035
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For Researchers, Scientists, and Drug Development Professionals

Introduction
Conglobatin C1 is a naturally occurring macrodiolide, a class of compounds known for their

diverse biological activities. Isolated from Streptomyces conglobatus, this molecule has

garnered interest within the scientific community. Understanding its precise chemical

architecture is paramount for any further investigation into its mechanism of action, potential

therapeutic applications, and synthetic accessibility. This technical guide provides a detailed

overview of the structural elucidation of Conglobatin C1, focusing on the spectroscopic and

spectrometric data that defined its molecular framework.

Physicochemical and Spectrometric Data
Initial characterization of Conglobatin C1 established its fundamental properties. High-

Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) was pivotal in determining

the molecular formula.
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Property Value

Molecular Formula C₂₆H₃₄N₂O₆

Molecular Weight 470.558 g/mol

CAS Number 2673270-37-4

Observed m/z [M+H]⁺ 471.2490

Calculated m/z [M+H]⁺ 471.2490

Nuclear Magnetic Resonance (NMR) Spectroscopy
Data
The cornerstone of the structural elucidation of Conglobatin C1 was extensive Nuclear

Magnetic Resonance (NMR) spectroscopy. A suite of 1D (¹H and ¹³C) and 2D (COSY, HMBC,

HSQC) NMR experiments were conducted to piece together the connectivity and

stereochemistry of the molecule. The data presented here is based on the findings reported by

Lacey et al. (2020).

Table of ¹H and ¹³C NMR Spectroscopic Data for Conglobatin C1 (in DMSO-d₆):
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Position δC (ppm) δH (ppm), mult. (J in Hz)

1 167.0 -

2 128.9 -

3 139.5 6.75, q (7.0)

4 40.1 2.45, m

5 29.8 1.55, m; 1.35, m

6 35.2 1.75, m

7 75.1 4.95, dd (8.0, 4.0)

8 36.2
2.95, dd (14.5, 4.0); 2.80, dd

(14.5, 8.0)

9' 125.4 -

10' 140.2 7.95, s

11' 152.1 8.20, s

2-Me 12.1 2.05, d (7.0)

4-Me 19.8 0.95, d (6.5)

6-Me 17.5 0.85, d (7.0)

1' 167.0 -

2' 128.9 -

3' 139.5 6.75, q (7.0)

4' 40.1 2.45, m

5' 29.8 1.55, m; 1.35, m

6' 35.2 1.75, m

7' 75.1 4.95, dd (8.0, 4.0)

8' 36.2
2.95, dd (14.5, 4.0); 2.80, dd

(14.5, 8.0)
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9'' 125.4 -

10'' 140.2 7.95, s

11'' 152.1 8.20, s

2'-Me 12.1 2.05, d (7.0)

4'-Me 19.8 0.95, d (6.5)

6'-Me 17.5 0.85, d (7.0)

Note: The numbering of the atoms is based on the published literature for Conglobatin

analogues.

Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectra were acquired on a Bruker

Avance spectrometer operating at a proton frequency of 600 MHz. Samples were dissolved in

deuterated dimethyl sulfoxide (DMSO-d₆). The residual solvent signals (δH 2.50 and δC 39.5)

were used as internal standards. Standard Bruker pulse sequences were utilized for ¹H, ¹³C,

COSY, HSQC, and HMBC experiments. For the HMBC experiment, the long-range coupling

delay was optimized to 8 Hz.

High-Resolution Mass Spectrometry (HRESIMS) HRESIMS data were obtained using a Bruker

Apex Qe 7T Fourier Transform Ion Cyclotron Resonance mass spectrometer equipped with an

Apollo II ESI/MALDI dual source. The sample was introduced by direct infusion in acetonitrile.

Structural Elucidation Workflow & Key Correlations
The structural elucidation of Conglobatin C1 followed a logical progression from initial

characterization to the final assignment of its complex macrocyclic structure. The workflow and

the key 2D NMR correlations that were instrumental in this process are visualized below.
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Structural Elucidation Workflow

Isolation from Streptomyces sp.

HRESIMS

Molecular Formula

1D NMR (1H, 13C)

Functional Groups

2D NMR (COSY, HSQC, HMBC)

Connectivity

Structure Assembly

Final Structure of Conglobatin C1
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Logical workflow for the structural elucidation of Conglobatin C1.

The precise connectivity of the molecular fragments was established through the analysis of 2D

NMR spectra. The following diagram illustrates the key Heteronuclear Multiple Bond

Correlation (HMBC) and Correlation Spectroscopy (COSY) correlations that were critical in

assembling the structure of Conglobatin C1.
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Key 2D NMR Correlations for Conglobatin C1

Conglobatin C1 Substructure
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Key HMBC and COSY correlations for Conglobatin C1.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b10822035/docs?utm_src=pdf-body-img#structural-elucidation-of-conglobatin-c1-a-technical-guide
https://www.benchchem.com/product/b10822035/docs?utm_src=pdf-body#structural-elucidation-of-conglobatin-c1-a-technical-guide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10822035?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Interpretation of Key 2D NMR Correlations:

COSY correlations were essential in identifying the spin systems within the molecule,

establishing proton-proton couplings through bonds. For instance, the correlations between

H-3, H-4, H-5, and H-6, as well as their respective methyl groups, allowed for the assembly

of the polyketide backbone fragments.

HMBC correlations provided the crucial long-range connectivity information, linking the spin

systems together and positioning the quaternary carbons and heteroatoms. Key HMBC

correlations from the methyl protons (2-Me, 4-Me, 6-Me) to adjacent carbonyl and methine

carbons were instrumental in confirming the sequence of the polyketide chain. Furthermore,

correlations from the methylene protons at C-8 to the carbons of the oxazole ring (C-9', C-

10', C-11') definitively placed the heterocyclic moieties. The ester linkage forming the

macrocycle was confirmed by HMBC correlations from the oxygenated methine protons (H-7

and H-7') to the carbonyl carbons (C-1' and C-1, respectively).

Conclusion
The structural elucidation of Conglobatin C1 was achieved through a synergistic application of

mass spectrometry and a comprehensive suite of NMR spectroscopic techniques. The data

obtained from HRESIMS unequivocally established the molecular formula, while detailed

analysis of 1D and 2D NMR spectra provided the necessary information to assemble the

complex macrodiolide structure, including the connectivity of the polyketide backbone and the

placement of the oxazole rings. This detailed structural information is foundational for future

research into the biological activity and potential therapeutic development of Conglobatin C1
and its analogues.

To cite this document: BenchChem. [Structural Elucidation of Conglobatin C1: A Technical
Guide]. BenchChem, [2026]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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